N-Carbomethoxy proline

説明

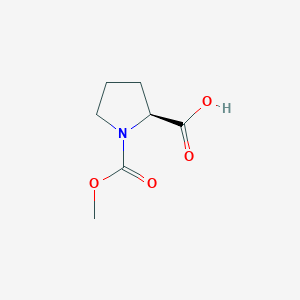

N-Carbomethoxy proline is a derivative of the amino acid proline, characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the proline molecule

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy proline typically involves the esterification of proline. One common method is the reaction of proline with methanol in the presence of hydrochloric acid, which results in the formation of the methyl ester of proline. This ester is then treated with a carbomethoxy reagent, such as methyl chloroformate, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions: N-Carbomethoxy proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The carbomethoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Chemical Applications

N-Carbomethoxy proline serves as a vital building block in organic synthesis. Its applications include:

- Peptide Synthesis : It is commonly used in the synthesis of peptides, acting as a chiral auxiliary that enhances the stereochemical outcomes of reactions.

- Ligand Development : The compound is utilized in synthesizing N-heterocyclic carbenes, which are crucial in catalysis and materials science.

Biological Research

In biological contexts, this compound plays a role in several key areas:

- Enzyme Kinetics and Protein Interactions : It is employed in studying enzyme kinetics and protein-ligand interactions, providing insights into biochemical pathways.

- Cancer Research : Recent studies have highlighted its involvement in cancer biology. For instance, proline metabolism has been linked to tumor growth and survival mechanisms. Inhibiting proline synthesis has shown to disrupt cell proliferation in various cancer cell lines . Specifically, research indicates that targeting proline biosynthesis can affect the viability of melanoma cells and breast cancer tissues, correlating with clinical outcomes .

Medical Applications

The therapeutic potential of this compound derivatives is under investigation for various medical applications:

- Anti-inflammatory Properties : Compounds derived from this compound are being explored for their anti-inflammatory effects, which could lead to novel treatments for inflammatory diseases.

- Anticancer Activity : Research is ongoing to evaluate its derivatives' efficacy against different cancer types, focusing on their ability to interact with molecular targets involved in disease progression.

Industrial Uses

In the industrial sector, this compound finds applications in:

- Fine Chemicals Production : It is utilized as an intermediate in synthesizing fine chemicals and pharmaceuticals due to its unique reactivity and structural features.

- Polymer Synthesis : The compound contributes to producing polymers with specific structural properties, enhancing material performance in various applications.

Proline Metabolism and Cancer

A pivotal study investigated the role of proline metabolism in breast cancer. Researchers analyzed the expression levels of pyrroline-5-carboxylate reductase (PYCR) enzymes across different tumor samples. Results indicated that higher PYCR1 expression correlates with poor patient survival outcomes, suggesting that targeting proline metabolism could be a viable therapeutic strategy .

Enzymatic Modifications

Another study explored enzymatic strategies for modifying proteins at N-terminal proline residues using this compound. This method demonstrated enhanced binding capabilities for chitin-binding domains, paving the way for targeted antifungal therapies .

作用機序

The mechanism of action of N-Carbomethoxy proline involves its interaction with specific molecular targets and pathways. In biochemical systems, it can act as a proline analog, influencing protein folding and stability. The compound may also interact with enzymes involved in proline metabolism, affecting their activity and regulation .

類似化合物との比較

N-Carbomethoxy-β-Carboline: Shares the carbomethoxy functional group but differs in its core structure and biological activity.

N-Carbomethoxy-17-β-Hydroxykopsinine: Another compound with a carbomethoxy group, known for its unique pharmacological properties .

Uniqueness: N-Carbomethoxy proline is unique due to its specific structural features and the presence of the proline ring, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications further distinguish it from other similar compounds .

生物活性

N-Carbomethoxy proline (N-CMP) is a derivative of the amino acid proline, known for its unique structural features and biological activities. This article explores the biological activity of N-CMP, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is characterized by a carbomethoxy group attached to the nitrogen atom of proline. This modification enhances its solubility and potential interactions with biological targets compared to proline itself.

Mechanisms of Biological Activity

-

Metabolic Pathways :

- N-CMP is involved in various metabolic pathways related to proline. Proline metabolism plays a significant role in cancer progression and cellular energy production. Enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1) are crucial for its metabolism, influencing cell survival and proliferation in tumor environments .

-

Cellular Effects :

- N-CMP acts as a modulator of cellular behaviors, including migration, invasion, and proliferation. It has been shown to influence stem cell behavior and contribute to tissue regeneration processes . This activity can be beneficial in regenerative medicine but may also promote tumorigenesis under certain conditions.

- Receptor Interactions :

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Cancer Metabolism : A study highlighted how N-CMP affects the metabolic reprogramming of cancer cells, promoting autophagy under hypoxic conditions. The inhibition of PRODH was shown to reduce lung metastasis in animal models .

- Neuroprotection : Research indicated that N-CMP could stabilize proteins under stress conditions, suggesting potential applications in neurodegenerative diseases where protein misfolding occurs .

- Regenerative Medicine : Experimental data demonstrated that N-CMP enhances the proliferation of stem cells in vitro, indicating its potential use in tissue engineering and regenerative therapies .

Safety and Toxicity

While N-CMP exhibits promising biological activities, it is essential to evaluate its safety profile comprehensively. Preliminary studies suggest low toxicity levels; however, further investigations are necessary to understand its long-term effects on human health.

特性

IUPAC Name |

(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXXTNFAEIJNDV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74761-41-4 | |

| Record name | N-Carbomethoxy proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBOMETHOXY PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。